5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a chloro and methoxy group, along with a pyrrolidinyl-pyridinyl moiety
Preparation Methods
The synthesis of 5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic synthesis techniquesThe pyrrolidinyl-pyridinyl moiety is then attached through a series of coupling reactions, often utilizing reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide include:
5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide: Differing by the presence of a propynyl group instead of the pyrrolidinyl-pyridinyl moiety.
Metoclopramide: A benzamide derivative with different substituents, used as an antiemetic and gastroprokinetic agent. These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-25-15-5-4-13(19)10-14(15)18(24)21-11-12-6-7-20-16(9-12)22-8-2-3-17(22)23/h4-7,9-10H,2-3,8,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFURIGTQLGWHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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